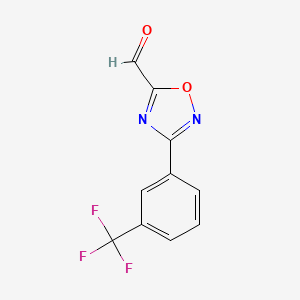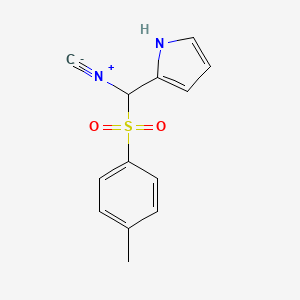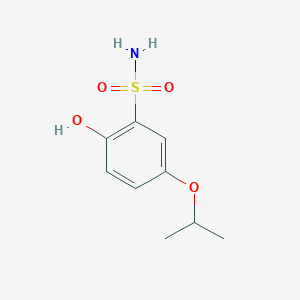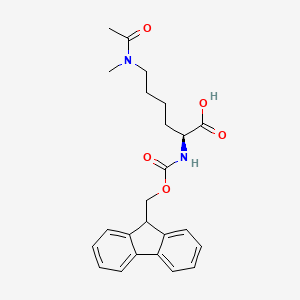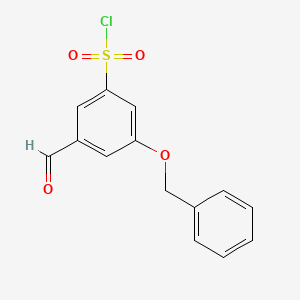
3-(Benzyloxy)-5-formylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-5-formylbenzenesulfonyl chloride is an organic compound that features a benzene ring substituted with a benzyloxy group, a formyl group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-formylbenzenesulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route involves the benzyloxylation of a suitable benzene derivative, followed by formylation and sulfonylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-formylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride group under mild conditions.
Major Products
Oxidation: 3-(Benzyloxy)-5-carboxybenzenesulfonyl chloride.
Reduction: 3-(Benzyloxy)-5-hydroxybenzenesulfonyl chloride.
Substitution: Various sulfonamide or sulfonate derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5-formylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-formylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various chemical modifications. The formyl group can participate in redox reactions, further expanding its utility in synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)-4-formylbenzenesulfonyl chloride
- 3-(Benzyloxy)-5-methylbenzenesulfonyl chloride
- 3-(Benzyloxy)-5-nitrobenzenesulfonyl chloride
Uniqueness
3-(Benzyloxy)-5-formylbenzenesulfonyl chloride is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties. The combination of a benzyloxy group, formyl group, and sulfonyl chloride group in this particular arrangement allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds.
Properties
Molecular Formula |
C14H11ClO4S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
3-formyl-5-phenylmethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C14H11ClO4S/c15-20(17,18)14-7-12(9-16)6-13(8-14)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
XBIUHHCBIIOLJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


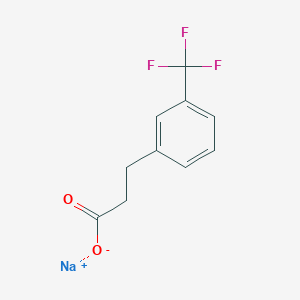
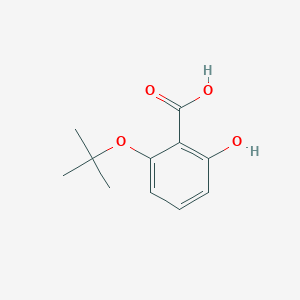

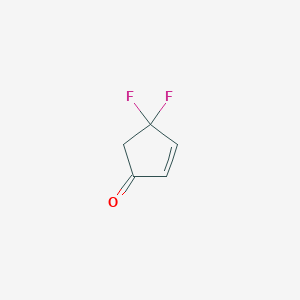
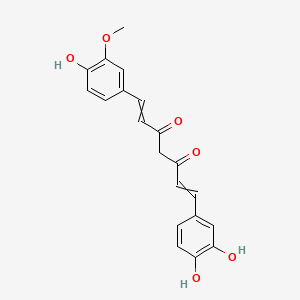
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)

